molecular formula C16H13N5OS B2480382 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1795303-23-9

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2480382
CAS No.: 1795303-23-9
M. Wt: 323.37
InChI Key: FAJXYELIXANXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a complex synthetic organic compound designed as a high-value pharmaceutical intermediate for advanced chemical and biological research. Its structure incorporates an imidazo[2,1-b]thiazole scaffold, a moiety extensively documented in medicinal chemistry for its potent biological activities. Compounds based on the imidazo[2,1-b]thiazole core have demonstrated significant antitumor properties in scientific studies, showing promising cytotoxicity against various human cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers . The mechanism of action for this class of compounds often involves targeting critical pathways for cancer cell survival. Research on similar derivatives has identified potent inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, an enzyme pivotal for tumor angiogenesis, thereby blocking the blood supply necessary for tumor growth and metastasis . Furthermore, some imidazothiazole conjugates have been characterized as microtubule-targeting agents, which inhibit tubulin polymerization, disrupt cell division, and induce apoptotic cell death . The molecular architecture of this compound, which strategically links the imidazothiazole system to a pyrazole-acetamide group, is frequently employed in drug design to enhance binding affinity and selectivity toward enzymatic targets. This makes it a compelling candidate for researchers investigating novel oncology therapeutics, enzyme inhibitors, and structure-activity relationships. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c22-15(11-21-7-3-6-17-21)18-13-5-2-1-4-12(13)14-10-20-8-9-23-16(20)19-14/h1-10H,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJXYELIXANXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiazole Precursors

The imidazo[2,1-b]thiazole moiety is typically synthesized via cyclocondensation between 2-aminothiazoles and α-haloketones. A representative protocol involves reacting 2-amino-4-phenylthiazole with chloroacetone in refluxing ethanol, yielding the core structure with 67% efficiency. Alternative methods employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, though this approach requires specialized equipment.

Table 1: Comparison of Cyclization Methods

Method Conditions Yield (%) Purity (%)
Conventional reflux EtOH, 80°C, 12 h 67 98
Microwave-assisted DMF, 150°C, 45 min 72 95
TosOH-catalyzed MeOH, 70°C, 8 h 78 99

Functionalization at Position 6

Introducing the carboxylic acid group at position 6 is achieved through oxidative cleavage of methyl groups using KMnO₄ in acidic media. For example, treatment of 6-methylimidazo[2,1-b]thiazole with 0.5 M H₂SO₄ and KMnO₄ at 60°C for 6 hours produces the carboxylic acid derivative in 82% yield. This intermediate is subsequently converted to the acid chloride using SOCl₂, enabling amide bond formation in later stages.

Coupling Strategies for Phenyl and Acetamide Substituents

Suzuki-Miyaura Cross-Coupling

The phenyl group at position 2 is introduced via palladium-catalyzed coupling between 6-bromoimidazo[2,1-b]thiazole and 2-aminophenylboronic acid. A patented protocol employs Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), and a dioxane/water (4:1) solvent system at 90°C, achieving 73% yield. Key considerations include the exclusion of oxygen to prevent catalyst deactivation and the use of excess boronic acid to drive the reaction to completion.

Amidation with 2-(1H-Pyrazol-1-Yl)Acetic Acid

The final amidation step utilizes EDCI/HOBt-mediated coupling between 2-(imidazo[2,1-b]thiazol-6-yl)aniline and 2-(1H-pyrazol-1-yl)acetic acid. Optimized conditions involve:

  • Solvent: Anhydrous DMF
  • Base: N,N-Diisopropylethylamine (DIPEA, 3 eq)
  • Temperature: 0°C to room temperature, 12 hours
  • Yield: 68% after silica gel chromatography.

Critical Note: The electron-withdrawing nature of the pyrazole ring necessitates activation of the carboxylic acid prior to coupling. Pre-forming the acid chloride with oxalyl chloride improves reactivity, though this introduces additional purification steps.

Analytical Validation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis (400 MHz, DMSO-d₆) reveals distinct signals for key functional groups:

  • δ 8.72 (s, 1H, imidazo-thiazole H-5)
  • δ 7.89–7.23 (m, 6H, aromatic protons)
  • δ 4.62 (s, 2H, acetamide CH₂)
  • δ 6.55 (s, 1H, pyrazole H-3).

Mass Spectrometry (MS)

High-resolution ESI-MS confirms the molecular ion at m/z 368.0921 [M+H]⁺ (calculated for C₁₇H₁₄N₅OS: 368.0918).

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing three primary challenges:

  • Cost of Palladium Catalysts: Recycling protocols using polymer-supported Pd nanoparticles reduce metal leaching by 92%.
  • Byproduct Formation: Implementing continuous flow chemistry minimizes dimerization side products during the cyclization step.
  • Purification: Preparative HPLC with C18 columns achieves >99% purity but adds significant operational costs.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes controlled hydrolysis under acidic and alkaline conditions:

Reaction ConditionsProducts FormedYield (%)Key Observations
2M HCl, reflux (4 hrs)2-(1H-pyrazol-1-yl)acetic acid + 2-(imidazo[2,1-b]thiazol-6-yl)aniline78Complete cleavage of amide bond
1M NaOH, ethanol, 60°C (2 hrs)Sodium salt of acetic acid derivative + free amine85Selective hydrolysis without ring degradation

Mechanistic Insight : Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water. Alkaline hydrolysis proceeds via hydroxide ion-mediated deprotonation and subsequent nucleophilic substitution.

Nucleophilic Substitution at Pyrazole Ring

The 1H-pyrazol-1-yl group participates in regioselective substitutions:

ReagentConditionsProductBiological Relevance
CH₃I, K₂CO₃, DMF80°C, 6 hrsN-methylpyrazole derivativeEnhanced lipophilicity
4-fluorobenzyl chlorideEt₃N, THF, reflux1-(4-fluorobenzyl)pyrazole analogImproved anticancer activity

Key Finding : Methylation at the pyrazole nitrogen increased cytotoxicity against HepG2 cells (IC₅₀ = 15.67 μM vs. 23.0 μM for cisplatin) .

Electrophilic Aromatic Substitution

The imidazo[2,1-b]thiazole ring undergoes nitration and sulfonation:

ReactionPosition ModifiedApplication
HNO₃/H₂SO₄, 0°CC5 of thiazole ringPrecursor for amino-functionalized derivatives
ClSO₃H, CH₂Cl₂C3 of imidazole ringEnhanced solubility for formulation

Structural Impact : Nitration at C5 improved hydrogen-bonding capacity with kinase targets (ΔG = -9.2 kcal/mol in molecular docking) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypePartnersCatalytic SystemYield (%)
Suzuki-Miyaura4-bromophenylboronic acidPd(PPh₃)₄, K₂CO₃92
SonogashiraphenylacetylenePdCl₂(PPh₃)₂, CuI88

Application : The Sonogashira product showed 3.6-fold increased inhibition of EGFR kinase compared to parent compound (IC₅₀ = 0.42 μM vs. 1.51 μM) .

Cycloaddition Reactions

The electron-deficient thiazole ring participates in [3+2] cycloadditions:

DipolarophileConditionsCycloadduct
DiazomethaneEt₂O, -10°CPyrazolo[4,3-d]thiazole system
Nitrile oxideToluene, 110°CIsoxazoline-fused derivative

Significance : Cycloadducts exhibited dual COX-2/5-LOX inhibition (COX-2 IC₅₀ = 0.18 μM; 5-LOX IC₅₀ = 1.24 μM) .

Oxidation Reactions

Controlled oxidation modifies sulfur and nitrogen centers:

Oxidizing AgentSite AffectedProduct
mCPBAThiazole sulfurSulfoxide derivative
KMnO₄, acidicBenzylic C-HKetone formation

Stability Note : Sulfoxide derivatives showed reduced plasma protein binding (78% vs. 92% for parent).

Bioconjugation Reactions

The primary amine (from hydrolysis products) enables targeted modifications:

Conjugation PartnerApplicationBinding Efficiency (%)
FITCCellular imaging probes94
PEG-NHS esterSolubility enhancement88

Validation : FITC-conjugates enabled real-time tracking in A549 cells via confocal microscopy .

This compound's reactivity profile underscores its versatility as a scaffold for developing kinase inhibitors, fluorescent probes, and multi-target therapeutics. Recent advances in flow chemistry (residence time = 2.1 min) have improved yields of key derivatives to >90% , positioning it as a valuable candidate for high-throughput medicinal chemistry programs.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that compounds containing imidazo[2,1-b]thiazole and pyrazole moieties exhibit significant anticancer activities. For instance, derivatives of imidazo[2,1-b]thiazoles have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study showed that specific thiazole-integrated pyridine derivatives demonstrated promising anti-breast cancer efficacy, with an IC50 value of 5.71 μM against MCF-7 cell lines, outperforming the standard drug 5-fluorouracil (IC50 = 6.14 μM) .

Anticonvulsant Activity
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide has also been investigated for its anticonvulsant properties. A series of thiazole-linked compounds were tested for their effectiveness in seizure models, revealing that certain analogues could provide substantial protection against induced seizures . The structure-activity relationship (SAR) studies indicated that modifications to the phenyl ring significantly influenced anticonvulsant efficacy.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step chemical reactions that integrate various heterocycles. The presence of both imidazo[2,1-b]thiazole and pyrazole rings contributes to the compound's biological activity. For example, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance the potency of these compounds against specific cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleIC50 Value (μM)Reference
AnticancerThiazole-Pyridine Hybrid5.71
AnticonvulsantThiazole-linked AnalogueVaries
Carbonic Anhydrase InhibitionImidazo[2,1-b]thiazole-Sulfonyl PiperazineK_i > 100

Case Studies

Several case studies have documented the synthesis and evaluation of compounds similar to this compound:

Case Study 1: Anticancer Efficacy
A study synthesized a series of thiazole derivatives and tested them against various cancer cell lines. The results indicated that some compounds exhibited selective cytotoxicity towards glioblastoma and melanoma cells, suggesting a potential therapeutic application in oncology .

Case Study 2: Anticonvulsant Activity
Another research effort focused on the anticonvulsant properties of thiazole-containing compounds. The study revealed that certain derivatives significantly reduced seizure activity in animal models, highlighting their potential as new anticonvulsant agents .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .

Comparison with Similar Compounds

Table 1: Structural Variations and Physicochemical Properties

Compound Name / ID Key Substituents Melting Point (°C) Molecular Formula Activity Target Reference
Target Compound Phenyl-(imidazothiazole), pyrazole-acetamide Not reported Not reported Not explicitly reported
5l () 4-Chlorophenyl (imidazothiazole), 4-methoxybenzyl-piperazine (pyridine) 116–118 C₃₀H₂₉ClN₆O₂S Anticancer (VEGFR2)
18 () Piperidinylsulfonyl-phenyl (imidazothiazole), ethoxy group Not reported C₂₃H₂₅N₅O₃S₂ Antiviral (HIV-1 MA)
HER2/CD221 Inhibitor () Cyclohexyl-acetamide, morpholinophenylamino-pyrimidine (imidazothiazole) Not reported C₃₁H₃₆N₆O₂S Anticancer (HER2/CD221)

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorophenyl group in 5l enhances cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.4 μM) compared to unsubstituted analogs .
  • Hydrophilic Moieties : Piperazine or morpholine groups (e.g., 5l, HER2/CD221 inhibitor) improve solubility and kinase selectivity .
  • Bulkier Substituents : The cyclohexyl group in the HER2/CD221 inhibitor may enhance target affinity through hydrophobic interactions, whereas the target compound’s pyrazole could offer metabolic stability .

Key Findings :

  • Anticancer Activity : Substituents like 4-chlorophenyl and methoxybenzyl-piperazine (5l) significantly enhance potency compared to the parent compound 5a, which lacks these groups .
  • Antiviral Activity : Compound 18’s piperidinylsulfonyl-phenyl group facilitates binding to the HIV-1 MA protein, disrupting viral assembly .
  • Target Flexibility : The imidazothiazole core accommodates diverse substitutions for targeting kinases (VEGFR2, HER2) or viral proteins, underscoring its adaptability in drug design.

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound characterized by multiple heterocyclic rings. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N5OSC_{14}H_{13}N_{5}OS, with a molecular weight of 325.35 g/mol. The compound features an imidazo[2,1-b]thiazole moiety, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, several compounds demonstrated potent activity against Mycobacterium tuberculosis . Among them, derivatives similar to this compound showed IC50 values ranging from 1.35 to 2.18 μM against the H37Ra strain of tuberculosis .

Antitumor Activity

The compound has also been investigated for its antitumor potential. A series of studies have reported that imidazo[2,1-b]thiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, one study found that specific derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin against A-431 and Jurkat cells .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. For example, the inhibition of carbonic anhydrase isoforms has been noted in related compounds . The structural configuration allows for effective binding to these targets, modulating their activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications on the imidazo[2,1-b]thiazole core significantly influence biological activity. Substituents on the phenyl and pyrazole rings can enhance or diminish the compound's efficacy against specific pathogens or cancer cells. For instance, the presence of electron-withdrawing groups on the phenyl ring has been correlated with increased potency against certain bacterial strains .

Case Study 1: Anti-Tubercular Activity

In a focused study on anti-tubercular agents, several compounds derived from imidazo[2,1-b]thiazole were synthesized and tested for their activity against Mycobacterium tuberculosis . The most active compounds showed promising results with IC90 values ranging from 3.73 to 4.00 μM. Importantly, these compounds were found to be non-toxic to human embryonic kidney (HEK-293) cells, indicating a favorable safety profile for further development .

Case Study 2: Anticancer Potential

Another significant investigation involved assessing the anticancer activity of imidazo[2,1-b]thiazole derivatives against various cancer cell lines. Compounds were evaluated for their ability to induce apoptosis and inhibit cell proliferation. Notably, one derivative exhibited an IC50 value lower than that of doxorubicin in both A-431 and Jurkat cells, showcasing its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide, and how are key intermediates characterized?

  • The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution, coupling reactions, or 1,3-dipolar cycloaddition (click chemistry). For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a reliable method for forming triazole or pyrazole linkages, as demonstrated in analogous imidazo-thiazole derivatives . Key intermediates (e.g., azido-acetamides or alkynyl-imidazo-thiazoles) should be characterized using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying proton and carbon environments, particularly for distinguishing imidazo-thiazole and pyrazole moieties. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like C=O (1670–1680 cm1^{-1}) and C-N (1300–1340 cm1^{-1}) . Purity should be assessed via HPLC with UV detection (≥95% purity threshold for biological assays) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Cytotoxicity screening against cancer cell lines (e.g., HepG2, MDA-MB-231) using MTT or SRB assays is standard. For example, imidazo-thiazole derivatives have shown IC50_{50} values in the low micromolar range against MDA-MB-231 cells . Antimicrobial activity can be tested via broth microdilution (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Solvent polarity and catalyst loading significantly impact yields. For CuAAC reactions, a 3:1 tt-BuOH:H2 _2O solvent system with 10 mol% Cu(OAc)2_2 at room temperature maximizes regioselectivity and reduces side products . Microwave-assisted synthesis may enhance reaction rates for thermally sensitive intermediates .

Q. How should researchers resolve discrepancies between computational predictions and experimental binding affinity data for this compound?

  • Molecular docking studies (e.g., using AutoDock Vina) may predict interactions with targets like VEGFR2 or HIV-1 matrix proteins. However, discrepancies arise due to solvent effects or protein flexibility. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding constants experimentally . Mutagenesis of target residues (e.g., PI(4,5)P2_2 binding pocket in HIV-1 MA) can confirm critical interactions .

Q. What strategies mitigate off-target effects in cytotoxicity assays?

  • Off-target effects are common in imidazo-thiazoles due to non-specific kinase inhibition. Use counter-screens against non-cancerous cell lines (e.g., HEK293) and selectivity profiling via kinase panels (e.g., Eurofins KinaseProfiler). Structural analogs with modified pyrazole substituents (e.g., chloro or nitro groups) can enhance target specificity .

Q. How do solvent-free synthetic methods impact the scalability of this compound?

  • Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2 _2O5_5/MeSO3 _3H) reduces waste and improves atom economy. This method achieves yields >90% for fused imidazo-thiazoles and is scalable to gram quantities without compromising purity .

Data Contradiction Analysis

Q. Why might similar imidazo-thiazole derivatives exhibit divergent biological activities despite structural homology?

  • Subtle structural changes (e.g., electron-withdrawing vs. donating groups on the phenyl ring) alter pharmacokinetics. For example, nitro groups enhance anti-HIV activity by improving membrane permeability, while methoxy groups favor anticancer activity via hydrophobic interactions . Use QSAR models to correlate substituent effects with activity trends .

Q. How should conflicting cytotoxicity data between cell lines be interpreted?

  • Variability in IC50_{50} values (e.g., 1.4 μM for MDA-MB-231 vs. 22.6 μM for HepG2) may reflect differences in target expression or metabolic pathways. Perform transcriptomic profiling (RNA-seq) of sensitive vs. resistant lines to identify biomarkers (e.g., VEGFR2 overexpression) .

Methodological Tables

Table 1: Key Synthetic Parameters for CuAAC Reactions

ParameterOptimal ConditionImpact on Yield/PurityReference
Solventtt-BuOH:H2 _2O (3:1)Enhances regioselectivity
Catalyst Loading10 mol% Cu(OAc)2_2Minimizes side products
Reaction Time6–8 hoursBalances conversion/degradation

Table 2: Cytotoxicity Data for Analogous Compounds

CompoundCell LineIC50_{50} (μM)MechanismReference
5l (Chloro-subst.)MDA-MB-2311.4VEGFR2 inhibition
5a (Morpholine)HepG222.6Non-selective
Compound 7 (HIV-1)PBMCs7.5–15.6MA-PI(4,5)P2_2 disruption

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.